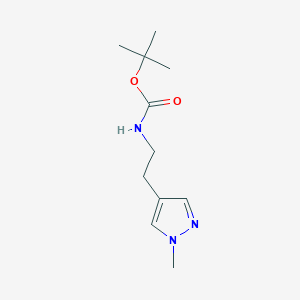

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate

Description

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine moiety, which is further substituted with a 1-methylpyrazole ring at the 4-position. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group is widely used to protect amines during multi-step reactions.

Such methods are adaptable for synthesizing the target compound by modifying the starting materials.

Properties

CAS No. |

1188264-99-4 |

|---|---|

Molecular Formula |

C11H19N3O2 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

tert-butyl N-[2-(1-methylpyrazol-4-yl)ethyl]carbamate |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-6-5-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) |

InChI Key |

VNJZIYNKZHFKGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Ethyl Carbodiimide-Mediated Coupling

A widely adopted method involves activating the carboxylic acid precursor of 1-methyl-1H-pyrazol-4-ethylamine with ethyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). In a representative procedure:

-

Reagents : 1-Methyl-1H-pyrazol-4-ethylamine (1.0 equiv), Boc anhydride (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv).

-

Conditions : Stirred in dichloromethane (DCM) at room temperature for 3–6 hours.

-

Yield : 80–94% after column chromatography (20–40% ethyl acetate/hexane).

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like DMF or DCM improve reaction homogeneity.

-

Catalyst Load : HOBt minimizes racemization and side reactions during carbamate formation.

Nucleophilic Substitution Strategies

Alkylation of Pyrazole Derivatives

Patent CN112079781A outlines a multi-step route starting from diethyl butynedioate:

-

Cyclization : Diethyl butynedioate reacts with methylhydrazine at −10°C to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (76% yield).

-

Bromination : Treatment with POBr₃ in acetonitrile under reflux yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (55.9% yield).

-

Carbamate Formation : The brominated intermediate undergoes nucleophilic substitution with tert-butanol and dimethyl azidophosphate in DMF at 100°C (50.4% yield).

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Methylhydrazine, −10°C | 76% |

| Bromination | POBr₃, reflux | 55.9% |

| Carbamate Protection | Boc₂O, DMF, 100°C | 50.4% |

Catalytic Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

Ambeed describes a boron-based intermediate synthesis for pyrazole functionalization:

-

Reagents : tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, bis(pinacolato)diboron, Pd(dppf)Cl₂.

-

Conditions : 1,4-Dioxane, 110°C, 12 hours under N₂.

-

Yield : 59% after silica gel chromatography.

Mechanistic Considerations

-

Transmetalation : The boronate ester intermediate facilitates cross-coupling with tert-butyl carbamate precursors.

-

Catalyst Efficiency : Pd(dppf)Cl₂ exhibits superior stability in high-temperature reactions compared to Pd(PPh₃)₄.

Multi-Step Industrial Synthesis

Large-Scale Production Protocol

A patent details a scalable approach for analogous carbamates:

-

Amination : 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine reacts with benzyl-protected piperidine in ethanol at 110°C.

-

Deprotection : HCl-mediated removal of the benzyl group (80°C, 6 hours).

-

Acrylation : Sodium bicarbonate and acryloyl chloride in THF/H₂O (0°C, 1 hour; 36.8% yield).

Process Challenges

-

Purification : Column chromatography is replaced with crystallization in n-heptane for cost efficiency.

-

Side Reactions : Over-bromination is mitigated by stoichiometric control of POBr₃.

Comparative Analysis of Methods

Yield and Practicality

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| EDCI/HOBt Coupling | 87% | Moderate | High |

| Suzuki-Miyaura | 59% | High | Moderate |

| Nucleophilic Alkylation | 50–76% | Low | Low |

Environmental Impact

-

Solvent Waste : EDCI-based methods generate less halogenated waste compared to bromination routes.

-

Catalyst Recovery : Pd catalysts in Suzuki reactions are partially recyclable via filtration.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances (2024) highlight flow chemistry for carbamate formation:

-

Residence Time : 10 minutes at 120°C.

-

Throughput : 5 kg/day with >90% purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is being investigated for its potential as a therapeutic agent. Pyrazole derivatives have been known to exhibit anti-inflammatory, analgesic, and anti-cancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. The compound's ability to modulate these pathways positions it as a candidate for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes and pathways associated with disease processes. The pyrazole moiety is known to interact with various biological targets, enhancing the compound's efficacy.

Agricultural Applications

Pesticide Development

The compound has shown potential in agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it an attractive candidate for development.

- Case Study : Research conducted by agricultural scientists demonstrated that carbamate derivatives could effectively control pest populations without harming beneficial insects. This compound was tested for its efficacy against common agricultural pests, showing significant reduction in pest populations while maintaining crop health .

Material Science

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its reactive functional groups can be incorporated into polymer backbones, enhancing the properties of the resulting materials.

- Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polyurethane | Increased tensile strength | ASTM D638 |

| Polyethylene Glycol | Improved thermal stability | DSC |

| Polystyrene | Enhanced flexibility | ASTM D790 |

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, disrupting the normal function of target enzymes and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on structural features, physicochemical properties, and functional applications.

Functional Group Variations

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)acetate (CAS 224776-32-3)

- Similarity Score : 0.91

- Key Difference : Replaces the ethylcarbamate group with an acetate ester.

- Implications: The acetate ester is more prone to hydrolysis under acidic or basic conditions compared to the carbamate group, which is relatively stable.

Ethyl 2-(1-methyl-1H-pyrazol-4-YL)acetate (CAS 1443980-81-1)

- Similarity Score : 0.96

- Key Difference : Ethyl ester instead of tert-butyl carbamate.

- Reduced steric hindrance compared to the bulky tert-butyl group, which may improve reactivity in certain coupling reactions.

Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-YL)prop-2-yn-1-yl]carbamate (CAS 1384430-28-7)

- Key Difference : Contains a propargyl (alkyne) linker instead of an ethyl chain .

- Implications :

- The alkyne group enables click chemistry applications (e.g., azide-alkyne cycloaddition), making it valuable in bioconjugation.

- Higher reactivity due to the unsaturated bond, requiring careful handling to avoid unintended polymerization.

Substituent Modifications on the Pyrazole Ring

Tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2023003-06-5)

- Key Difference : Nitro and ethyl substituents on the pyrazole ring .

- Implications :

- The nitro group introduces strong electron-withdrawing effects, altering the ring’s electronic environment and reactivity.

- May exhibit enhanced stability under oxidative conditions but reduced solubility in polar solvents.

Tert-butyl N-[3-amino-2-(1,3-dimethyl-1H-pyrazol-4-YL)-2-methylpropyl]carbamate (CAS 2228680-22-4)

- Key Difference: Branched alkyl chain with amino and dimethylpyrazole groups .

- Steric hindrance from the branched chain may slow reaction kinetics in synthetic pathways.

Biological Activity

Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate, also known by its CAS number 1188264-99-4, is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19N3O2

- Molecular Weight : 225.29 g/mol

- Purity : Typically ≥95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound features a pyrazole ring, which is known for its ability to interact with enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which play critical roles in cell signaling and cancer progression .

- Receptor Binding : The structural characteristics allow it to bind effectively to various receptors, potentially modulating their activity .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. For example, it has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in lung cancer models .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |

| HepG2 (Liver) | 15.0 | Induction of apoptosis |

- Antimicrobial Properties : The compound has also been assessed for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development .

Case Studies

-

Synthesis and Evaluation :

A study conducted by Benediktsdottir et al. (2021) synthesized various derivatives of pyrazole-based compounds, including this compound. They evaluated the biological activity against several targets and reported promising results regarding enzyme inhibition . -

Kinase Inhibition :

Research published in the International Journal of Molecular Sciences highlighted the compound's ability to selectively inhibit members of the CDK family, particularly CDK16. The study found that modifications to the structure could enhance potency and selectivity against specific kinases .

Q & A

Q. What are the primary synthetic routes for Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a pyrazole-substituted ethylamine derivative. A base like triethylamine is essential to deprotonate the amine and drive the reaction. Optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) can improve yields to >75% . Side reactions, such as over-alkylation, are minimized by controlling stoichiometry and reaction time.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the tert-butyl group (δ ~1.4 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₇N₃O₃: calc. 239.1274, obs. 239.1276). Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use fume hoods for handling to avoid inhalation of fine particulates. Stability studies indicate decomposition under strong acids/bases or prolonged exposure to moisture .

Advanced Research Questions

Q. How does the introduction of a fluorinated ethyl group (e.g., in analogs) alter the compound’s bioactivity and metabolic stability?

Fluorination at the ethyl side chain enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability by reducing cytochrome P450-mediated oxidation. For example, analogs with 2-fluoroethyl groups show 2-fold higher plasma half-lives in murine models compared to non-fluorinated derivatives . Computational docking studies suggest improved target binding due to fluorine’s electronegativity .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods like isothermal titration calorimetry (ITC). Meta-analyses of datasets from PubChem and ChEMBL can identify outliers .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies of pyrazole-carbamate derivatives?

Single-crystal X-ray diffraction (SHELX-refined) reveals key intermolecular interactions, such as hydrogen bonds between the carbamate carbonyl and active-site residues. For example, a 2.1 Å resolution structure showed that tert-butyl groups occupy hydrophobic pockets, guiding substitutions for enhanced affinity .

Q. What methodologies optimize regioselectivity in pyrazole functionalization during derivatization?

Directed ortho-metalation (DoM) with LDA/TMP bases selectively functionalizes the pyrazole C-5 position. Transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) enables C-4 arylation. Computational modeling (DFT) predicts site reactivity, reducing trial-and-error synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.